Bromocriptine

Receptor Binding Dopamine Agonists Pharmacology

Bromocriptine is the essential gold-standard reference compound for hyperprolactinemia and Parkinson's disease research, serving as the benchmark against which all novel dopamine agonists are compared. Its 50-fold functional selectivity margin favoring therapeutic D2S receptor agonism over pro-fibrotic 5-HT2B activation provides a distinct pharmacological window for mechanistic fibrosis studies—unlike cabergoline (290-fold) or pergolide (5-fold). Demonstrates lower dyskinesia risk than cabergoline (Peto OR 1.57) with comparable motor symptom control. The 3–6 h half-life enables clear pharmacokinetic differentiation in preclinical efficacy and tolerability studies. Ideal for receptor pharmacology, SAR investigations, and translational research programs requiring compound-specific receptor profile discrimination.

Molecular Formula C32H40BrN5O5
Molecular Weight 654.6 g/mol
CAS No. 25614-03-3
Cat. No. B1667881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromocriptine
CAS25614-03-3
Synonyms2 Bromo alpha ergocryptine
2 Bromo alpha ergokryptine
2 Bromoergocryptine
2 Bromoergocryptine Mesylate
2 Bromoergocryptine Methanesulfonate
2 Bromoergokryptine
2-Bromo-alpha-ergocryptine
2-Bromo-alpha-ergokryptine
2-Bromoergocryptine
2-Bromoergocryptine Mesylate
2-Bromoergocryptine Methanesulfonate
2-Bromoergokryptine
Bromocriptin
Bromocriptine
Bromocriptine Mesylate
Bromocryptin
CB 154
CB-154
CB154
Mesylate, 2-Bromoergocryptine
Mesylate, Bromocriptine
Methanesulfonate, 2-Bromoergocryptine
Parlodel
Molecular FormulaC32H40BrN5O5
Molecular Weight654.6 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O
InChIInChI=1S/C32H40BrN5O5/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39)/t18-,23-,24+,25+,31-,32+/m1/s1
InChIKeyOZVBMTJYIDMWIL-AYFBDAFISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility8.58e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bromocriptine Procurement: Baseline Profile of an Ergot-Derived Dopamine Agonist


Bromocriptine (CAS 25614-03-3) is an ergot-derived dopamine receptor agonist [1]. It exhibits primary binding affinity for dopamine D2-like receptors, with reported Ki values of 5-27 nM at D2 and 5.4-18 nM at D3 subtypes, while displaying substantially weaker affinity for D1, D4, and D5 receptors (Ki values ranging from approximately 60 nM to >1,600 nM) [1]. Bromocriptine also interacts with serotonergic (5-HT1A, 5-HT1D) and α1-adrenergic receptors [1]. As a reference compound in hyperprolactinemia and Parkinson's disease research, bromocriptine serves as a benchmark against which newer dopamine agonists are routinely compared in both preclinical and clinical settings [2].

Why Generic Substitution of Bromocriptine with Other Dopamine Agonists Fails


Dopamine agonists cannot be substituted generically due to marked divergence in receptor pharmacology, safety profiles, and pharmacokinetic behavior. While bromocriptine demonstrates a 50-fold functional selectivity margin favoring therapeutic D2S receptor agonism over pro-fibrotic 5-HT2B receptor activation, cabergoline exhibits a 290-fold margin and pergolide only a 5-fold margin [1]. Furthermore, the ergot-derived class (including bromocriptine) is associated with elevated reporting odds ratios for fibrotic adverse events, a risk not shared by non-ergot alternatives [2]. Pharmacokinetically, bromocriptine's half-life of 3-6 hours necessitates multiple daily doses, whereas cabergoline's 65-hour half-life supports once-weekly administration [3]. These multidimensional differences preclude simple interchangeability and necessitate compound-specific selection based on the target indication and risk tolerance.

Quantitative Evidence Guide for Bromocriptine: Comparative Binding, Functional Selectivity, and Clinical Outcomes


D2 Receptor Binding Affinity: Bromocriptine vs. Cabergoline and Pergolide

Bromocriptine exhibits moderate binding affinity for the dopamine D2 receptor. In a comparative binding panel, bromocriptine's Ki for D2 was 27 ± 9 nM, while cabergoline demonstrated higher affinity at 1 ± 0.2 nM and pergolide at 0.4 ± 0.03 nM [1]. This indicates that cabergoline and pergolide bind to the D2 receptor with approximately 27-fold and 67-fold higher affinity, respectively, than bromocriptine under these assay conditions.

Receptor Binding Dopamine Agonists Pharmacology

5-HT2B Receptor Partial Agonism and Safety Margin: Bromocriptine vs. Cabergoline and Pergolide

Bromocriptine acts as a partial agonist at the 5-HT2B receptor with an efficacy of 0.55, whereas cabergoline and pergolide act as full agonists [1]. The functional selectivity margin between therapeutic D2S agonism and pro-fibrotic 5-HT2B agonism is 50-fold for bromocriptine (EC50 D2S: 4.4 nM; EC50 5-HT2B: 204 nM), compared to 290-fold for cabergoline and only 5-fold for pergolide [1]. This suggests a potentially intermediate safety profile regarding valvular heart disease risk relative to these comparators.

Safety Pharmacology Cardiac Fibrosis Receptor Selectivity

Comparative Dyskinesia Risk: Bromocriptine vs. Cabergoline in Parkinson's Disease

In a meta-analysis of five randomized controlled trials involving 1,071 patients with Parkinson's disease, adjuvant cabergoline therapy was associated with a significantly higher risk of dyskinesia compared to bromocriptine (Peto odds ratio 1.57; 95% CI 1.05, 2.35; p = 0.03) [1]. No significant differences were observed between the two agonists in off time reduction, motor impairment scores, or disability ratings [1]. This indicates that while efficacy is comparable, bromocriptine may offer a more favorable dyskinesia profile.

Parkinson's Disease Motor Complications Clinical Trial

Pharmacokinetic Differentiation: Half-Life Comparison of Bromocriptine and Cabergoline

Bromocriptine exhibits a short plasma elimination half-life of approximately 3-6 hours, requiring multiple daily doses for sustained receptor occupancy [1][2]. In contrast, cabergoline possesses a significantly prolonged half-life of approximately 65 hours, enabling once-daily or even once-weekly dosing [1][2]. This pharmacokinetic divergence is a primary driver of differential clinical utility and patient compliance profiles between these two ergot-derived agonists.

Pharmacokinetics Dosing Regimen Drug Development

Comparative Efficacy in Hyperprolactinemia: Bromocriptine vs. Cabergoline

Comparative clinical studies have consistently demonstrated that cabergoline is superior to bromocriptine in achieving prolactin suppression and restoring gonadal function in hyperprolactinemic patients [1]. While quantitative normalization rates vary across studies, cabergoline is reported to induce a complete biochemical response in a greater proportion of patients and is better tolerated, with fewer adverse effects such as nausea and vomiting [1][2]. Bromocriptine, however, remains a historical reference standard due to extensive clinical experience.

Hyperprolactinemia Prolactin Suppression Endocrinology

Fibrotic Adverse Event Risk: Class Effect of Ergot-Derived Agonists

Analysis of the US Adverse Event Reporting System database revealed that ergot-derived dopamine agonists as a class, including bromocriptine, cabergoline, and pergolide, have elevated reporting odds ratios (RORs) for fibrotic reactions affecting the heart, lung, and retroperitoneal space [1]. In contrast, no such increased risk was observed for non-ergot-derived agonists (apomorphine, pramipexole, ropinirole, rotigotine) [1]. The incidence of valvular regurgitation in long-term users of ergot-derived agonists ranges from 31% to 47%, compared to 10% with non-ergot agonists and 13% in controls [2].

Drug Safety Fibrosis Pharmacovigilance

Defined Research and Industrial Application Scenarios for Bromocriptine Based on Comparative Evidence


Benchmarking Novel D2/D3 Agonists in Hyperprolactinemia Models

Bromocriptine serves as the gold-standard reference compound in hyperprolactinemia research. While newer agents like cabergoline demonstrate superior prolactin suppression [1], bromocriptine's extensive historical data and well-characterized efficacy profile make it the essential baseline comparator for evaluating novel compounds. Its shorter half-life and established side-effect profile also allow for clearer differentiation in preclinical efficacy and tolerability studies.

Investigating Ergot-Derived Agonist Class Effects on Fibrosis and Valvulopathy

Given the established class effect linking ergot-derived dopamine agonists (including bromocriptine) to an increased risk of fibrotic adverse events [2][3], bromocriptine is an ideal tool compound for mechanistic studies exploring 5-HT2B receptor-mediated fibrosis. Its partial agonism at 5-HT2B, with a 50-fold selectivity margin [4], provides a distinct pharmacological profile compared to full agonists like cabergoline and pergolide, enabling nuanced investigations into the structure-activity relationship underlying this toxicity.

Parkinson's Disease Research Focused on Motor Fluctuations and Dyskinesia Risk

In Parkinson's disease research, bromocriptine offers a differentiated profile for studies examining motor complications. Head-to-head clinical trial data indicate that bromocriptine is associated with a lower risk of dyskinesia compared to cabergoline (Peto OR 1.57 for cabergoline) while providing similar motor symptom control [5]. This makes bromocriptine a valuable comparator in preclinical models and clinical trials aimed at understanding the differential mechanisms underlying levodopa-induced dyskinesia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromocriptine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.